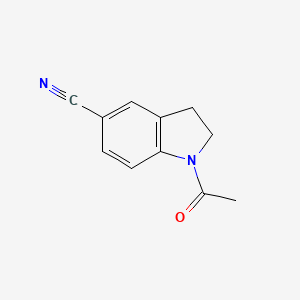

1-Acetylindoline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPMUCQYHHAHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indoline Core: a Privileged Scaffold in Synthesis

The indoline (B122111) scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged motif in organic synthesis. nih.gov Its presence in numerous natural products and biologically active molecules has made it a target of significant synthetic effort. nih.govnih.gov

Modern synthetic methodologies have increasingly focused on the efficient construction and functionalization of the indoline core. organic-chemistry.org Techniques such as palladium-catalyzed intramolecular amination of β-arylethylamine substrates have provided high-yielding and efficient routes to indoline compounds under mild conditions. organic-chemistry.org Furthermore, the development of methods for the C-H functionalization of indolines allows for the introduction of various substituents, expanding the chemical space accessible from this core structure. researchgate.net The indoline nucleus is a key component in a variety of compounds with demonstrated antioxidant and anti-inflammatory activities. nih.gov

The Nitrile Group: a Versatile Functional Handle

The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic synthesis due to its unique electronic properties and versatile reactivity. nih.govfiveable.me The strong electron-withdrawing nature of the nitrogen atom renders the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to be transformed into a wide array of other functional groups, including carboxylic acids, primary amines, and ketones, making them crucial intermediates in multi-step syntheses. fiveable.mepearson.com

Beyond its role as a synthetic precursor, the nitrile group can participate directly in various chemical transformations. nih.gov It can engage in cycloaddition reactions to form complex heterocyclic systems and can also act as a directing group in C-H bond functionalization reactions. nih.govnumberanalytics.com This versatility makes the nitrile group an indispensable tool for the construction of complex molecular architectures. numberanalytics.com

1 Acetylindoline 5 Carbonitrile: a Building Block in Heterocyclic Chemistry

1-Acetylindoline-5-carbonitrile (C11H10N2O) integrates the structural features of the indoline (B122111) core and the nitrile functional group. chemsrc.com The acetyl group at the 1-position of the indoline ring modifies its electronic properties and reactivity. This compound serves as a valuable building block in the synthesis of more complex heterocyclic structures. guidechem.com

The strategic placement of the nitrile group at the 5-position of the indoline ring provides a key site for further chemical modification. This allows for the elaboration of the molecule into a variety of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of related indole-5-carbonitrile derivatives has been explored in the context of creating libraries of diverse molecular structures. researchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 15861-29-7 |

Synthetic Pathways to this compound: A Review of Modern Strategies

The synthesis of specifically functionalized heterocyclic compounds like this compound is a topic of significant interest in medicinal and materials chemistry. The indoline scaffold is a core component of many bioactive molecules, and the deliberate placement of an acetyl group on the nitrogen and a carbonitrile group on the benzene (B151609) ring allows for fine-tuning of its chemical and physical properties. This article details established and advanced synthetic methodologies for constructing this target molecule and its structural analogues, focusing on the key bond-forming and functionalization steps.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Dynamics

For 1-Acetylindoline-5-carbonitrile, the FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong band in the region of 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The carbonyl group (C=O) of the acetyl moiety would exhibit a strong absorption band around 1660-1680 cm⁻¹. The C-N stretching of the indoline (B122111) ring and the aromatic C=C stretching vibrations would also be observable. nih.govresearchgate.netscialert.netresearchgate.net

FT-Raman spectroscopy provides complementary information. While the carbonyl stretch is typically strong in the IR spectrum, the C≡N and aromatic C=C stretching vibrations often give rise to strong signals in the Raman spectrum. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment and a more confident structural confirmation. nih.govresearchgate.netdoaj.org

Table 2: Characteristic FT-IR Frequencies for Indole (B1671886) and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (in indole) | Stretching | ~3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C≡N (nitrile) | Stretching | 2220-2240 |

| C=O (amide) | Stretching | 1660-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

Note: These are general ranges and the exact positions of the bands for this compound may vary. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems within the molecule.

Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. core.ac.ukresearchdata.edu.aunist.govresearchgate.netnist.gov The spectrum of this compound is expected to show absorptions corresponding to the π-π* transitions of the benzenoid part of the indoline ring and the n-π* transition of the carbonyl group. core.ac.uk The presence of the nitrile group as a substituent on the aromatic ring can influence the position and intensity of these absorption bands. core.ac.uk Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of different polarities, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. core.ac.uk

Further photophysical investigations, such as fluorescence spectroscopy, can be conducted to study the emission properties of the molecule. While indole itself is fluorescent, the acetyl and nitrile groups can modulate the fluorescence quantum yield and emission wavelength. nih.gov These studies are crucial for applications where the molecule's light-emitting properties are of interest. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized molecule like this compound.

In addition to the molecular ion peak, mass spectrometry also provides a fragmentation pattern, which is a unique fingerprint of the molecule. tutorchase.comlibretexts.orgmiamioh.edu The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the acetyl group (CH₃CO•) as a neutral radical, leading to a prominent fragment ion. Other characteristic fragmentations could include the loss of a methyl radical (•CH₃) from the acetyl group or cleavage of the indoline ring. tutorchase.comlibretexts.orgmiamioh.edu The analysis of these fragmentation patterns can provide valuable structural information that complements the data obtained from NMR and vibrational spectroscopy. tutorchase.comlibretexts.orgmiamioh.edu Liquid chromatography coupled with mass spectrometry (LC-MS) can be used for the analysis of complex mixtures and for the identification of metabolites of the compound in biological systems. ekb.eg

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule.

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.

While crystallographic data for structurally related compounds, such as various substituted indoline derivatives, have been published, a definitive analysis of the solid-state structure of this compound awaits experimental determination through single-crystal X-ray diffraction studies. Such an analysis would be invaluable for understanding its molecular geometry and packing in the solid state, which can influence its physical properties.

Research Applications in Organic Materials and As Synthetic Building Blocks

Role as Key Intermediates in Multi-Step Organic Synthesis

1-Acetylindoline-5-carbonitrile serves as a crucial intermediate in the synthesis of more complex molecules. The acetyl group can be hydrolyzed or otherwise modified, while the nitrile group can be converted into various other functional groups such as amines, carboxylic acids, or tetrazoles. This versatility allows for the construction of intricate molecular architectures. For instance, the indoline (B122111) core itself is a privileged scaffold in medicinal chemistry, and derivatives of this compound can be elaborated into compounds with potential biological activity. researchgate.net The reactivity of the nitrile group in cycloaddition reactions and the potential for functionalization at other positions on the aromatic ring further enhance its utility as a synthetic intermediate.

Precursors for Diverse Heterocyclic Scaffolds

The indoline-5-carbonitrile (B98209) framework is a valuable starting point for the synthesis of a multitude of heterocyclic systems. The nitrile group can participate in cyclization reactions to form fused heterocyclic rings. For example, reactions with aminothiophenol can lead to the formation of benzothiazole-fused indolines, while reactions with hydrazides can yield triazole or pyrazole-containing structures. The acetyl group can also influence the reactivity and regioselectivity of these transformations. The ability to generate diverse heterocyclic scaffolds is of paramount importance in drug discovery and materials science, where novel ring systems often lead to unique properties. researchgate.netuni-rostock.denih.govtubitak.gov.trnih.govnih.govuni-rostock.deutexas.edursc.org

A variety of heterocyclic compounds can be synthesized from precursors containing the indoline or indole (B1671886) nucleus. Some examples of these synthetic pathways are detailed in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| Isatin, malononitrile, and various active methylene (B1212753) compounds | One-pot ternary condensation | Spiro compounds | nih.gov |

| 1H-indole-2-carbonitrile | NaH then propargyl bromide in DMF | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | mdpi.com |

| 1H-indole-2-carbonitrile | KOH, Iodine in DMF | 3-Iodo-1H-indole-2-carbonitrile | mdpi.com |

| 1-Alkyl-1H-indazole and arylacetonitriles | KOH in methanol | 3-Alkyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile | semanticscholar.org |

Development of Fluorescent Organic Materials Based on Indoline-Carbonitrile Systems

The indoline-carbonitrile moiety is a promising scaffold for the development of novel fluorescent materials. The electron-withdrawing nature of the nitrile group, combined with the electron-donating potential of the indoline nitrogen, can create a push-pull electronic system, which is a common feature in fluorescent dyes. The acetyl group can be further modified to tune the photophysical properties of the resulting molecules. Research in this area focuses on synthesizing derivatives of this compound with extended conjugation or by introducing other functional groups to modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. semanticscholar.orgresearchgate.net

The table below showcases the photophysical properties of some indole-based fluorescent compounds.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

| 3a | Chloroform | 382 | 450 | 0.45 | semanticscholar.org |

| 3b | Chloroform | 388 | 453 | 0.52 | semanticscholar.org |

| 3c | Chloroform | 385 | 451 | 0.48 | semanticscholar.org |

| 3d | Chloroform | 390 | 455 | 0.55 | semanticscholar.org |

Design of Advanced Chemical Probes and Sensory Materials

The reactivity of the nitrile and acetyl groups in this compound makes it an attractive platform for the design of chemical probes and sensory materials. The nitrile group can be transformed into a recognition moiety for specific analytes, while the indoline scaffold can serve as the signaling unit. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be coupled to a receptor for a particular ion or molecule. Upon binding of the analyte, a change in the fluorescence or color of the indoline-based probe would be observed. The development of such chemosensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. nih.gov

Integration into Polymeric and Nanostructured Materials Research

The functional groups of this compound allow for its incorporation into polymeric and nanostructured materials. The nitrile group can be polymerized or used as a site for grafting onto existing polymer backbones. The resulting polymers may exhibit interesting optical or electronic properties derived from the indoline-carbonitrile units. Furthermore, this compound can be used as a building block for the synthesis of organic nanostructures, such as nanoparticles or nanofibers. nanochemres.org These materials could find applications in areas like organic electronics, photonics, and drug delivery. The ability to tailor the properties of these materials by modifying the structure of the indoline-carbonitrile monomer is a key advantage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetylindoline-5-carbonitrile, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves acetylation of indoline precursors followed by nitrile functionalization. Key steps include:

-

Nucleophilic substitution at the indoline core using acetylating agents (e.g., acetyl chloride) under anhydrous conditions .

-

Cyanidation via halogen displacement (e.g., bromine to nitrile) using CuCN or Pd-catalyzed cyanation .

-

Yield Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (5–10 mol%) significantly affect yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Reaction Step Reagents/Conditions Yield Range Acetylation Acetyl chloride, DMF, 80°C 60–75% Cyanidation CuCN, DMSO, 120°C 45–65%

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm acetyl (δ ~2.3 ppm for CH₃) and nitrile (δ ~120 ppm for CN) groups. Aromatic protons in indoline should show splitting patterns consistent with substitution .

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 186.0899 (C₁₁H₁₀N₂O) .

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during the functionalization of this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by:

- Electronic Effects : The nitrile group acts as a meta-directing electron-withdrawing group, while the acetyl group directs ortho/para. Computational modeling (DFT) can predict dominant pathways .

- Steric Hindrance : Substituents at C3/C7 may block access to reactive sites. Use X-ray crystallography to confirm spatial arrangements .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address variability via:

-

Dose-Response Studies : Test derivatives across a concentration gradient (1–100 µM) to identify non-linear effects .

-

Assay Reproducibility : Validate results in multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent interference (e.g., DMSO ≤0.1%) .

-

Meta-Analysis : Compare data across literature using platforms like Reaxys or SciFinder to identify outliers or methodological biases .

Common Discrepancy Resolution Strategy Variable IC₅₀ values Standardize assay protocols (e.g., MTT vs. CellTiter-Glo) Off-target effects Use CRISPR-knockout models to isolate target pathways

Q. What advanced computational tools are suitable for predicting the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model transition states in reactions with aldehydes or amines to predict kinetic barriers .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Software Recommendations : Gaussian (for DFT), GROMACS (for MD), and Schrödinger Suite (for docking studies) .

Data Interpretation and Reporting Guidelines

- Reproducibility : Document all synthetic procedures, including batch-specific variations (e.g., solvent lot numbers) .

- Ethical Compliance : Adhere to ECHA and FDA guidelines for chemical safety and data sharing .

- Citation Standards : Use ACS or IUPAC formatting for chemical data, prioritizing primary literature over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.